molecular formula C10H14Br2ClN B13031800 (R)-1-(2,5-Dibromophenyl)butan-1-amine hcl

(R)-1-(2,5-Dibromophenyl)butan-1-amine hcl

Cat. No.: B13031800
M. Wt: 343.48 g/mol
InChI Key: MPXVRLRPBQCSRQ-HNCPQSOCSA-N
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Description

®-1-(2,5-Dibromophenyl)butan-1-amine hydrochloride is a chemical compound that features a dibromophenyl group attached to a butan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2,5-Dibromophenyl)butan-1-amine hydrochloride typically involves the bromination of a phenyl group followed by the attachment of a butan-1-amine moiety. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions followed by purification steps to isolate the desired product. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

®-1-(2,5-Dibromophenyl)butan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the dibromo groups to other functional groups.

    Substitution: The dibromo groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dibromo ketones, while reduction could produce dibromo alcohols.

Scientific Research Applications

®-1-(2,5-Dibromophenyl)butan-1-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-1-(2,5-Dibromophenyl)butan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The dibromo groups may enhance the compound’s binding affinity to these targets, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • ®-1-(2,4-Dibromophenyl)butan-1-amine hydrochloride
  • ®-1-(2,6-Dibromophenyl)butan-1-amine hydrochloride
  • ®-1-(3,5-Dibromophenyl)butan-1-amine hydrochloride

Uniqueness

®-1-(2,5-Dibromophenyl)butan-1-amine hydrochloride is unique due to the specific positioning of the bromine atoms on the phenyl ring. This positioning can influence the compound’s reactivity and binding properties, making it distinct from other dibromophenyl derivatives .

Biological Activity

(R)-1-(2,5-Dibromophenyl)butan-1-amine hydrochloride, a chiral amine compound, has garnered attention in pharmacological research due to its significant biological activities. This compound features a dibromophenyl group attached to a butan-1-amine structure, enhancing its reactivity and interaction with various biological targets. Understanding its biological activity is crucial for developing potential therapeutic applications.

  • Molecular Formula : C10_{10}H12_{12}Br2_2N·HCl
  • Molecular Weight : Approximately 357.51 g/mol

Research indicates that (R)-1-(2,5-Dibromophenyl)butan-1-amine hydrochloride interacts with multiple biological molecules, influencing various pathways:

  • Antiproliferative Activity : In vitro studies have shown that this compound exhibits significant antiproliferative effects against cancer cell lines, particularly MCF-7 breast cancer cells. It has demonstrated IC50_{50} values comparable to established chemotherapeutic agents, indicating its potential as an anticancer drug .
  • Tubulin Interaction : The compound has been observed to inhibit tubulin polymerization, suggesting that it may act at the colchicine-binding site on tubulin. This interaction leads to cell cycle arrest and apoptosis in cancer cells .

Biological Activity Overview

Activity TypeDescriptionReference
AntiproliferativeSignificant activity against MCF-7 and MDA-MB-231 cell lines with IC50_{50} values ranging from 10–33 nM.
Tubulin DestabilizationInhibits tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis.
AntibacterialExhibits antibacterial properties against Gram-positive and Gram-negative bacteria.

Case Studies

Several studies have highlighted the biological efficacy of (R)-1-(2,5-Dibromophenyl)butan-1-amine hydrochloride:

  • Anticancer Efficacy : A study demonstrated that compounds similar to (R)-1-(2,5-Dibromophenyl)butan-1-amine hydrochloride showed potent anticancer activity in various cell lines. The modification of the dibromophenyl group significantly influenced the antiproliferative activity, indicating a structure-activity relationship that can be exploited for drug development .
  • Inhibition of Bacterial Growth : Research into related dibromobenzene derivatives revealed significant antibacterial activities, with minimum inhibitory concentration (MIC) values indicating effectiveness against common pathogens such as E. coli and Staphylococcus aureus. These findings suggest that halogen substituents play a critical role in enhancing antibacterial properties .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
(S)-1-(2,5-Dibromophenyl)butan-1-amine hydrochlorideC10_{10}H12_{12}Br2_{2}N·HClEnantiomer with potentially different biological activity
(R)-1-(2-Bromophenyl)butan-1-amine hydrochlorideC9_{9}H12_{12}BrN·HClShorter carbon chain; fewer bromine substituents affecting activity

The unique substitution pattern of (R)-1-(2,5-Dibromophenyl)butan-1-amine hydrochloride contributes to its distinct pharmacological properties compared to structurally similar compounds.

Properties

Molecular Formula

C10H14Br2ClN

Molecular Weight

343.48 g/mol

IUPAC Name

(1R)-1-(2,5-dibromophenyl)butan-1-amine;hydrochloride

InChI

InChI=1S/C10H13Br2N.ClH/c1-2-3-10(13)8-6-7(11)4-5-9(8)12;/h4-6,10H,2-3,13H2,1H3;1H/t10-;/m1./s1

InChI Key

MPXVRLRPBQCSRQ-HNCPQSOCSA-N

Isomeric SMILES

CCC[C@H](C1=C(C=CC(=C1)Br)Br)N.Cl

Canonical SMILES

CCCC(C1=C(C=CC(=C1)Br)Br)N.Cl

Origin of Product

United States

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